5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide
CAS No.: 1214798-28-3
Cat. No.: VC7058388
Molecular Formula: C9H20Br2N2O2S
Molecular Weight: 380.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214798-28-3 |
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Molecular Formula | C9H20Br2N2O2S |
Molecular Weight | 380.14 |
IUPAC Name | 5-(3,4-diaminothiolan-2-yl)pentanoic acid;dihydrobromide |
Standard InChI | InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H |
Standard InChI Key | UPDBWTRVCLZXJH-UHFFFAOYSA-N |
SMILES | C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 5-(3,4-diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide, reflecting its core tetrahydrothiophene ring (thienyl group), pentanoic acid substituent, and two ammonium bromide counterions. Alternative designations include 5-(3,4-diaminothiolan-2-yl)pentanoic acid dihydrobromide, where "thiolan" denotes the saturated thiophene ring . The PubChem CID (2865117) and InChIKey (UPDBWTRVCLZXJH-UHFFFAOYSA-N) provide unambiguous identifiers for database referencing .
Molecular Formula and Weight
The molecular formula C₉H₂₀Br₂N₂O₂S accounts for:
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9 carbon atoms (including the tetrahydrothiophene ring and pentanoic acid chain).
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20 hydrogen atoms.
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2 bromine atoms (as bromide ions).
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2 nitrogen atoms (from the primary amine groups).
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2 oxygen atoms (from the carboxylic acid moiety).
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1 sulfur atom (within the thiophene ring).
The calculated molecular weight is 380.14 g/mol, consistent with the dihydrobromide salt form .
Property | Value | Source |
---|---|---|
CAS No. | 1214798-28-3 | |
Molecular Formula | C₉H₂₀Br₂N₂O₂S | |
Molecular Weight | 380.14 g/mol | |
PubChem CID | 2865117 | |
InChIKey | UPDBWTRVCLZXJH-UHFFFAOYSA-N |
Structural Characteristics
Core Tetrahydrothiophene Ring
The molecule’s central feature is a tetrahydrothiophene ring, a five-membered saturated heterocycle containing one sulfur atom. The ring is substituted at positions 3 and 4 with primary amine (-NH₂) groups, which are protonated in the dihydrobromide form . The saturation of the thiophene ring (i.e., tetrahydro configuration) reduces aromaticity, increasing conformational flexibility compared to aromatic thiophene derivatives.
Pentanoic Acid Side Chain
A pentanoic acid (C₅H₉COOH) chain is attached to the tetrahydrothiophene ring at position 2. This aliphatic carboxylic acid introduces a polar, hydrophilic region to the molecule, enhancing its potential for hydrogen bonding and solubility in aqueous media . The carboxylic acid group (-COOH) may exist in deprotonated form (-COO⁻) under physiological conditions, depending on the local pH.
Physicochemical Properties
Solubility and Stability
While explicit solubility data are unavailable, the presence of ionizable groups (amines and carboxylic acid) suggests solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). The dihydrobromide form likely enhances aqueous solubility compared to the free base. Stability under varying pH and temperature conditions remains uncharacterized but warrants investigation given the labile nature of primary amines and carboxylic acids .
Spectroscopic Features
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals corresponding to the tetrahydrothiophene ring protons (δ 2.5–3.5 ppm), methylene groups in the pentanoic acid chain (δ 1.2–1.8 ppm), and amine protons (δ 1.5–2.0 ppm, broad).
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¹³C NMR: Peaks for the sulfur-bearing carbons (δ 35–45 ppm), carboxylic acid carbon (δ 170–175 ppm), and aliphatic chain carbons (δ 20–40 ppm).
Mass Spectrometry (MS):
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The molecular ion peak ([M+H]⁺) would appear at m/z 381.14, with fragmentation patterns revealing loss of HBr (80.91 Da) and the pentanoic acid side chain .
Supplier | Purity | Packaging | Price Range |
---|---|---|---|
Chemical Block Ltd. | >95% | 1g, 5g | $200–$500/g |
Parchem | Not specified | 100mg–1kg | Inquiry-based |
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